molecular formula C9H9NO3 B253487 4-Formylaminophenylacetic acid

4-Formylaminophenylacetic acid

Cat. No. B253487
M. Wt: 179.17 g/mol
InChI Key: ABTXOBBBEFVGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formylaminophenylacetic acid (FAPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FAPA belongs to a class of compounds known as phenylacetic acids, which are known to exhibit a range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-Formylaminophenylacetic acid is not fully understood. However, it is believed to exert its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of prostaglandins. 4-Formylaminophenylacetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects:
4-Formylaminophenylacetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce fever in animal models of fever. Additionally, 4-Formylaminophenylacetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Formylaminophenylacetic acid in lab experiments is its relatively simple synthesis method. Additionally, 4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, making it a potentially useful tool for investigating various biological processes. However, one limitation of using 4-Formylaminophenylacetic acid in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for research on 4-Formylaminophenylacetic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-Formylaminophenylacetic acid and its effects on various biological processes. Finally, future research could investigate the use of 4-Formylaminophenylacetic acid in combination with other drugs or therapies to enhance its therapeutic potential.

Synthesis Methods

4-Formylaminophenylacetic acid can be synthesized through a multi-step process involving the reaction of 4-nitrophenylacetic acid with sodium borohydride, followed by oxidation with potassium permanganate. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 4-Formylaminophenylacetic acid.

Scientific Research Applications

4-Formylaminophenylacetic acid has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

Product Name

4-Formylaminophenylacetic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(4-formamidophenyl)acetic acid

InChI

InChI=1S/C9H9NO3/c11-6-10-8-3-1-7(2-4-8)5-9(12)13/h1-4,6H,5H2,(H,10,11)(H,12,13)

InChI Key

ABTXOBBBEFVGPT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)O)NC=O

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC=O

Origin of Product

United States

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